B-[2-(Trifluoromethoxy)-4-pyridinyl]boronic acid
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Overview
Description
[2-(Trifluoromethoxy)pyridin-4-yl]boronic acid: is a boronic acid derivative that features a trifluoromethoxy group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the trifluoromethoxylation of a pyridine derivative using a suitable trifluoromethoxylation reagent, followed by borylation to introduce the boronic acid group .
Industrial Production Methods: Industrial production of [2-(trifluoromethoxy)pyridin-4-yl]boronic acid may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [2-(Trifluoromethoxy)pyridin-4-yl]boronic acid can undergo various substitution reactions, particularly nucleophilic aromatic substitution, due to the electron-withdrawing nature of the trifluoromethoxy group.
Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Typical reagents include nucleophiles such as amines or thiols, and the reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate or palladium on carbon, are commonly used along with bases like potassium carbonate or sodium hydroxide in solvents like ethanol or water.
Major Products: The major products formed from these reactions include substituted pyridine derivatives and biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemistry: In chemistry, [2-(trifluoromethoxy)pyridin-4-yl]boronic acid is used as a building block in the synthesis of various organic compounds. Its ability to participate in cross-coupling reactions makes it a valuable reagent for constructing complex molecular architectures .
Biology and Medicine: In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug discovery. The trifluoromethoxy group can enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, [2-(trifluoromethoxy)pyridin-4-yl]boronic acid is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism by which [2-(trifluoromethoxy)pyridin-4-yl]boronic acid exerts its effects is primarily through its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules . The trifluoromethoxy group enhances the compound’s lipophilicity and electron-withdrawing properties, influencing its reactivity and binding affinity .
Comparison with Similar Compounds
Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group attached to a pyridine ring and share similar chemical properties.
Fluoropyridines: Fluoropyridines have fluorine atoms attached to the pyridine ring and exhibit unique reactivity due to the strong electron-withdrawing effect of fluorine.
Uniqueness: [2-(Trifluoromethoxy)pyridin-4-yl]boronic acid is unique due to the presence of both the trifluoromethoxy group and the boronic acid moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a versatile reagent in various chemical transformations .
Properties
Molecular Formula |
C6H5BF3NO3 |
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Molecular Weight |
206.92 g/mol |
IUPAC Name |
[2-(trifluoromethoxy)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C6H5BF3NO3/c8-6(9,10)14-5-3-4(7(12)13)1-2-11-5/h1-3,12-13H |
InChI Key |
MIFOCYABWMFVHT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)OC(F)(F)F)(O)O |
Origin of Product |
United States |
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